![molecular formula C15H26O2 B1584324 Citronellyl tiglate CAS No. 24717-85-9](/img/structure/B1584324.png)
Citronellyl tiglate
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Overview
Description
Citronellyl tiglate is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . . This compound is an ester formed from citronellol and tiglic acid. It is commonly used in the fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: Citronellyl tiglate can be synthesized through the esterification of citronellol with tiglic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of azeotropic distillation can help in the removal of water formed during the esterification process, thereby driving the reaction to completion .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds present in its structure. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aqueous sodium hydroxide for hydrolysis reactions.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated esters.
Substitution: Formation of citronellol and tiglic acid.
Scientific Research Applications
Citronellyl tiglate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of citronellyl tiglate involves its interaction with biological membranes. The ester functional group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Citronellyl acetate: Another ester of citronellol, but with acetic acid instead of tiglic acid.
Geranyl tiglate: Similar structure but with geraniol instead of citronellol.
Neryl tiglate: Similar structure but with nerol instead of citronellol.
Uniqueness: Citronellyl tiglate is unique due to its specific combination of citronellol and tiglic acid, which imparts distinct chemical properties and a unique aroma profile. Its stability and pleasant scent make it particularly valuable in the fragrance industry .
Properties
CAS No. |
24717-85-9 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3 |
InChI Key |
UCFQYMKLDPWFHZ-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)OCCC(C)CCC=C(C)C |
Canonical SMILES |
CC=C(C)C(=O)OCCC(C)CCC=C(C)C |
255714-11-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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